Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial activity . They interact with the Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis by interacting with the pantothenate synthetase . The interaction disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
It can be inferred from similar compounds that they may interfere with the synthesis of pantothenate, a key component in the metabolism of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, which suggests that these compounds may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that this compound may also have potential antimycobacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the chlorobenzyl group via an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl derivatives: Known for their antimicrobial and anticancer properties.
Piperidinyl methanone derivatives: Studied for their potential as central nervous system agents.
Chlorobenzyl derivatives: Investigated for their anti-inflammatory and analgesic effects.
Uniqueness
Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is unique due to its combination of a benzothiazole core, a piperidine ring, and a chlorobenzyl group. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c22-18-4-1-15(2-5-18)12-26-13-16-7-9-24(10-8-16)21(25)17-3-6-19-20(11-17)27-14-23-19/h1-6,11,14,16H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBYBKDFUSWJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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